N-[3-(morpholin-4-yl)propyl]aniline chemical structure and properties
N-[3-(morpholin-4-yl)propyl]aniline chemical structure and properties
An In-Depth Technical Guide to N-[3-(morpholin-4-yl)propyl]aniline: Structure, Properties, and Applications
Introduction
N-[3-(morpholin-4-yl)propyl]aniline is a disubstituted amine featuring a central aniline moiety linked via a propyl chain to a terminal morpholine ring. This unique combination of three key structural motifs—an aromatic aniline, a flexible alkyl linker, and a saturated morpholine heterocycle—positions it as a compound of significant interest in medicinal chemistry and synthetic organic chemistry. The morpholine ring, in particular, is recognized as a "privileged" scaffold in drug discovery, often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1] Similarly, the aniline core is a foundational building block for a vast array of pharmaceuticals and functional materials.[2]
This guide provides a comprehensive overview of N-[3-(morpholin-4-yl)propyl]aniline, detailing its chemical identity, physicochemical properties, a representative synthetic pathway, and its potential applications as a versatile intermediate for the development of novel bioactive compounds.
Chemical Identity and Structure
The structure of N-[3-(morpholin-4-yl)propyl]aniline consists of a secondary amine where the nitrogen atom is bonded to both a phenyl group (forming the aniline portion) and a 3-(morpholin-4-yl)propyl group.
Chemical Structure:
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | N-(3-morpholin-4-ylpropyl)aniline | [3] |
| CAS Number | 1137735-26-2 | |
| Molecular Formula | C₁₃H₂₀N₂O | [3] |
| Molecular Weight | 220.31 g/mol | [3] |
| Canonical SMILES | C1COCCN1CCCNC2=CC=CC=C2 | [3] |
| InChI | 1S/C13H20N2O/c1-2-5-13(6-3-1)14-7-4-8-15-9-11-16-12-10-15/h1-3,5-6,14H,4,7-12H2 | |
| InChIKey | GWOODGLTWCTWTP-UHFFFAOYSA-N | [3] |
Physicochemical and Safety Properties
N-[3-(morpholin-4-yl)propyl]aniline is typically supplied as a liquid at room temperature.[3] Due to its chemical nature, it should be handled with appropriate personal protective equipment in a well-ventilated area.
Properties Summary:
| Property | Value | Source |
| Physical Form | Liquid | [3] |
| Appearance | Liquid | [3] |
| Storage | Room Temperature | [3] |
Safety and Handling Profile:
While specific toxicological data for this exact compound is limited, data for structurally related morpholino-aniline compounds indicate potential hazards. Similar chemicals are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6]
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Precautionary Statements:
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First Aid:
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If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[4][5]
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]
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If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][5]
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Storage: Store in a well-ventilated place and keep the container tightly closed.[4]
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthesis
A logical and common approach for the synthesis of N-[3-(morpholin-4-yl)propyl]aniline is through the N-alkylation of aniline . This involves reacting aniline with a suitable three-carbon electrophile that is pre-functionalized with a morpholine ring. A prime candidate for this electrophile is 4-(3-chloropropyl)morpholine. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of aniline attacks the terminal carbon of the propyl chain, displacing the chloride leaving group.
Experimental Protocol
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 eq.), 4-(3-chloropropyl)morpholine (1.1 eq.), and a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq.).
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Solvent: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to dissolve the reactants.
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Reaction: Heat the reaction mixture to 80-100 °C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator.[7]
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Final Product: The crude product can be further purified by silica gel column chromatography to yield the pure N-[3-(morpholin-4-yl)propyl]aniline.[7]
Spectroscopic Characterization (Expected)
While authenticated spectra for this specific compound are not publicly available, its structure allows for the confident prediction of key signals in various spectroscopic analyses.
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¹H NMR:
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Aromatic Protons: Signals corresponding to the protons on the aniline ring would appear in the aromatic region (δ ≈ 6.5-7.5 ppm).
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Morpholine Protons: Two distinct triplets are expected for the morpholine ring protons: one for the protons adjacent to the oxygen (δ ≈ 3.6-3.8 ppm) and one for the protons adjacent to the nitrogen (δ ≈ 2.4-2.6 ppm).
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Propyl Linker Protons: Three sets of signals for the -CH₂-CH₂-CH₂- chain would be visible in the aliphatic region (δ ≈ 1.8-3.4 ppm), likely as multiplets or triplets.
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N-H Proton: A broad singlet corresponding to the aniline N-H proton would be present, with its chemical shift being solvent-dependent.
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¹³C NMR:
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Aromatic Carbons: Signals for the six carbons of the phenyl ring would be observed in the downfield region (δ ≈ 110-150 ppm).
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Morpholine Carbons: Two signals are expected for the morpholine carbons: one for the carbons next to oxygen (δ ≈ 66-68 ppm) and one for the carbons next to nitrogen (δ ≈ 53-55 ppm).
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Propyl Linker Carbons: Three distinct signals for the aliphatic carbons of the propyl chain would appear in the upfield region.
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Mass Spectrometry (ESI-MS): The positive ion mode electrospray ionization mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 221.3.
Applications in Research and Drug Development
The true value of N-[3-(morpholin-4-yl)propyl]aniline lies in its role as a versatile chemical scaffold for constructing more complex molecules with potential therapeutic applications. The morpholine moiety is a well-established bioisostere for other groups and is frequently used to improve the drug-like properties of a molecule.[1]
Derivatives of morpholino-anilines have been synthesized and investigated for a range of biological activities, including anticancer properties.[8] For instance, studies have shown that attaching various functional groups to the aniline ring of a 2-morpholino-4-anilinoquinoline core can yield compounds with potent activity against cancer cell lines like HepG2.[8] This highlights the utility of the morpholino-aniline framework as a starting point for generating libraries of new chemical entities.
The general strategy involves using the core scaffold of N-[3-(morpholin-4-yl)propyl]aniline and modifying its aniline nitrogen or aromatic ring to create a diverse set of analogues for biological screening.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. americanelements.com [americanelements.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
